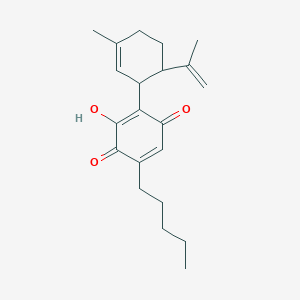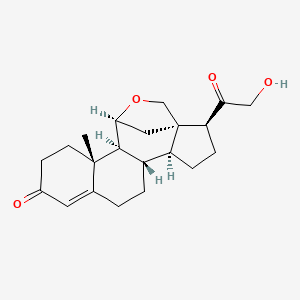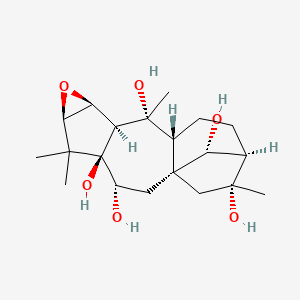
5-氨基恶唑
描述
Oxazol-5-amine is a heterocyclic compound containing a five-membered ring with one oxygen atom and one nitrogen atom This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to form oxazole derivatives. The reaction typically requires a base and can be carried out in various solvents.
Cyclodehydration of β-Hydroxy Amides: Using reagents such as Deoxo-Fluor or diethylaminosulfur trifluoride (DAST), β-hydroxy amides can be cyclized to form oxazolines, which can then be oxidized to oxazoles.
Palladium-Catalyzed Arylation: This method allows for the direct arylation of oxazoles at the C-5 position using aryl halides and palladium catalysts.
Industrial Production Methods:
- Industrial production of oxazol-5-amine often involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and recyclable catalysts are common strategies to enhance efficiency and sustainability .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and copper bromide in the presence of DBU.
Substituting Agents: Aryl halides, alkyl halides, and other electrophiles in the presence of suitable bases and catalysts.
Major Products:
科学研究应用
Oxazol-5-amine has a wide range of applications in scientific research:
作用机制
Target of Action
Oxazol-5-amine, like other oxazole derivatives, is known to interact with a wide spectrum of receptors and enzymes in biological systems . These interactions are facilitated by various non-covalent interactions, making oxazole-based molecules significant heterocyclic nuclei . .
Mode of Action
Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
While the specific biochemical pathways affected by Oxazol-5-amine are not explicitly mentioned in the available literature, oxazole derivatives are known to impact a variety of biological activities. This suggests that they may affect multiple biochemical pathways. For instance, some oxazole derivatives have been found to up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Pharmacokinetics
One study suggests that the bioavailability, pharmacokinetics, and absorption of a similar compound should be studied further to provide information for its future efficacy improvement .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
生化分析
Biochemical Properties
Oxazol-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, oxazol-5-amine has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of oxazol-5-amine to its target molecules.
Cellular Effects
Oxazol-5-amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, oxazol-5-amine can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These effects on cellular metabolism and gene expression highlight the potential of oxazol-5-amine as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of oxazol-5-amine involves several key processes. At the molecular level, oxazol-5-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, oxazol-5-amine can bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways . Additionally, it can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions are often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of oxazol-5-amine’s binding to its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxazol-5-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Oxazol-5-amine has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that oxazol-5-amine can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . These findings suggest that oxazol-5-amine may have potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of oxazol-5-amine vary with different dosages in animal models. Studies have shown that low to moderate doses of oxazol-5-amine can produce beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, oxazol-5-amine may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of oxazol-5-amine for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Oxazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been shown to influence metabolic flux and metabolite levels, thereby modulating cellular metabolism . For example, oxazol-5-amine can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, reducing inflammation . Additionally, it can interact with enzymes involved in oxidative stress pathways, providing antioxidant effects . These interactions with metabolic pathways underscore the therapeutic potential of oxazol-5-amine.
Transport and Distribution
The transport and distribution of oxazol-5-amine within cells and tissues are critical for its biological activity . Oxazol-5-amine is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of oxazol-5-amine within tissues is influenced by its binding to plasma proteins and its ability to cross biological barriers . These factors determine the bioavailability and efficacy of oxazol-5-amine in therapeutic applications.
Subcellular Localization
The subcellular localization of oxazol-5-amine is essential for its activity and function . Oxazol-5-amine can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may be directed to the nucleus to interact with transcription factors and regulate gene expression . Alternatively, it may localize to the mitochondria to modulate cellular metabolism and oxidative stress responses . The precise subcellular localization of oxazol-5-amine is crucial for its therapeutic efficacy and specificity.
相似化合物的比较
Oxazole: The parent compound of oxazol-5-amine, known for its broad range of biological activities.
Oxazoline: A reduced form of oxazole, often used as an intermediate in the synthesis of oxazoles.
Isoxazole: A structural isomer of oxazole with similar biological activities but different reactivity patterns.
Uniqueness of Oxazol-5-amine:
- Oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties compared to other oxazole derivatives . Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and drug development.
属性
IUPAC Name |
1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAMOBHNFDQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611405 | |
| Record name | 1,3-Oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97958-46-8 | |
| Record name | 1,3-Oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)
![2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1259283.png)



![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)
![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)



